2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol is a complex organic compound characterized by a unique pyrazolo[5,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential applications as a protein kinase inhibitor, particularly targeting cyclin-dependent kinases involved in cell cycle regulation.
This compound belongs to the class of pyrazolo[5,4-d]pyrimidines, which are known for their diverse biological activities. The classification of this compound can be summarized as follows:
The synthesis of 2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol typically involves several key steps:
The molecular structure of 2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol can be described by the following parameters:
| Property | Value |
|---|---|
| Molecular Formula | C18H23N7O |
| Molecular Weight | 353.4 g/mol |
| InChI Key | JCJVIAOYPROJSA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=N1)C(=NC(=N2)NCCO)N3CCN(CC3)C4=CC=CC=C4 |
The structure features a pyrazolo[5,4-d]pyrimidine ring fused with a morpholine moiety, contributing to its biological activity.
2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol can undergo several types of chemical reactions:
These reactions allow for the modification of the compound's structure to enhance its pharmacological properties.
The mechanism of action for 2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol primarily involves its inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the CDK2/cyclin A2 complex, this compound disrupts normal cell cycle progression, leading to:
This selective targeting makes it a promising candidate for cancer therapy.
The physical properties of 2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-y)amino]ethan-1-ol include:
Chemical properties include reactivity with nucleophiles and electrophiles due to functional groups present in its structure.
The applications of 2-[(1-Methyl-4-morpholin-4-y)pyrazolo[5,4-d]pyrimidin-6-y)amino]ethan-1-o are diverse:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2